molecular formula C8H12O2 B14777176 Methyl 2-(spiro[2.2]pentan-1-yl)acetate

Methyl 2-(spiro[2.2]pentan-1-yl)acetate

Cat. No.: B14777176
M. Wt: 140.18 g/mol
InChI Key: JKZNLVKIHJSBNU-UHFFFAOYSA-N
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Description

Methyl 2-(spiro[2.2]pentan-1-yl)acetate: is an organic compound with the molecular formula C8H12O2 It is characterized by a unique spiro structure, where a spiro[22]pentane moiety is attached to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(spiro[2.2]pentan-1-yl)acetate typically involves the reaction of spiro[2.2]pentane with acetic acid or its derivatives under specific conditions. One common method is the esterification reaction, where spiro[2.2]pentane is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(spiro[2.2]pentan-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(spiro[2.2]pentan-1-yl)acetate is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for the synthesis of complex molecules and materials.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its structural features allow for the investigation of enzyme specificity and activity.

Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The spiro structure may impart unique biological activities, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-(spiro[2.2]pentan-1-yl)acetate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The spiro structure may influence the binding affinity and specificity of the compound towards its molecular targets, affecting the overall reaction kinetics and outcomes.

Comparison with Similar Compounds

    Spiropentane: A hydrocarbon with a similar spiro structure but lacking the ester group.

    Methyl 2-(spiro[2.2]pentan-1-yl)propanoate: A compound with a similar structure but with a propanoate group instead of an acetate group.

    Spiro[2.2]pentane-1-carboxylic acid: A carboxylic acid derivative of spiro[2.2]pentane.

Uniqueness: Methyl 2-(spiro[2.2]pentan-1-yl)acetate is unique due to its combination of the spiro[2.2]pentane moiety and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-spiro[2.2]pentan-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-7(9)4-6-5-8(6)2-3-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZNLVKIHJSBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC12CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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